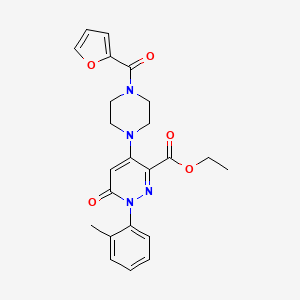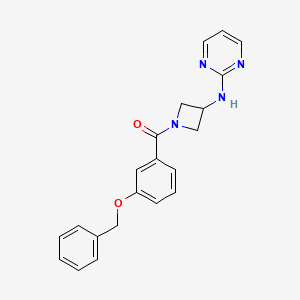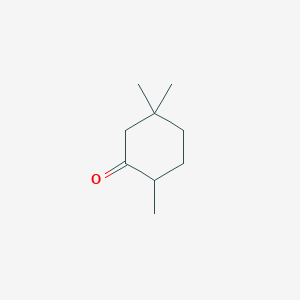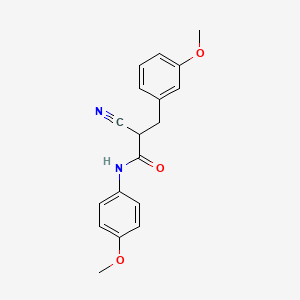![molecular formula C21H21FN4O5 B2607104 methyl 1-(3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate CAS No. 921853-03-4](/img/structure/B2607104.png)
methyl 1-(3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C21H21FN4O5 and its molecular weight is 428.42. The purity is usually 95%.
BenchChem offers high-quality methyl 1-(3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-(3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit antiviral properties . Specifically, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A and Coxsackie B3 virus . This suggests that our compound could potentially be explored for its efficacy against similar viral pathogens.
Anticancer Activity
Pyrimidine derivatives, a core structure within the compound, have demonstrated significant anticancer activities . They have been studied against human cancer cell lines and primary CLL cells, leading to cell death by apoptosis through the inhibition of the CDK enzyme . This indicates a promising avenue for the compound’s application in cancer research, particularly in the development of novel chemotherapeutic agents.
Antimicrobial Activity
The indole nucleus found in the compound is known for its broad-spectrum biological activities, including antimicrobial effects . Derivatives of indole have been synthesized and screened for various pharmacological activities, suggesting that our compound could be valuable in the search for new antimicrobial agents.
Anti-Inflammatory Activity
Compounds with an indole scaffold have been associated with anti-inflammatory properties . Given the structural complexity of the compound , it could be hypothesized that it may also possess anti-inflammatory capabilities, which could be beneficial in the treatment of chronic inflammatory diseases.
Antioxidant Properties
Indole derivatives are known to possess antioxidant activities . Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and aging. Research into the antioxidant potential of our compound could lead to new insights into disease prevention and treatment.
Neuroprotective Effects
The pyrimidine component of the compound has been linked to neuroprotection and anti-inflammatory activity in human microglia and neuronal cell models . This suggests that the compound could be investigated for its potential to protect nerve cells from damage or degeneration, which is particularly relevant in the context of neurological diseases such as Alzheimer’s and Parkinson’s.
Antitubercular Activity
Indole derivatives have also been explored for their antitubercular activity . Tuberculosis remains a major global health challenge, and the development of new antitubercular compounds is of high importance. The compound’s potential in this field could contribute to the fight against tuberculosis.
Antidiabetic Potential
Indole scaffolds have been associated with antidiabetic activity . Diabetes is a widespread condition that requires ongoing management and treatment. Investigating the compound’s ability to modulate blood sugar levels could open up new possibilities for diabetes care.
Propiedades
IUPAC Name |
methyl 1-[3-(4-fluorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O5/c1-24-11-15(18(27)25-9-7-12(8-10-25)20(29)31-2)16-17(24)19(28)26(21(30)23-16)14-5-3-13(22)4-6-14/h3-6,11-12H,7-10H2,1-2H3,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAFRUUZJFZVAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)F)C(=O)N4CCC(CC4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-(3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-4-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B2607024.png)

![2-[(E)-1-(dimethylamino)-3-[4-(trifluoromethoxy)anilino]prop-2-enylidene]propanedinitrile](/img/structure/B2607026.png)
![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2607029.png)

![ethyl 2-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2607031.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2607034.png)

![ethyl 2-[9-(3,5-dimethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2607037.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]acetamide](/img/structure/B2607040.png)


![(2,6-Dimethylmorpholino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2607043.png)